(E)-N-(3-溴苯基)-2-氰基-3-(4-异丙苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

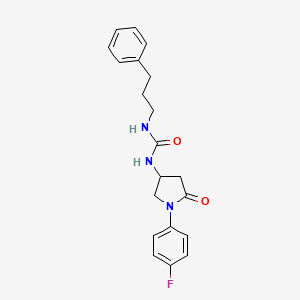

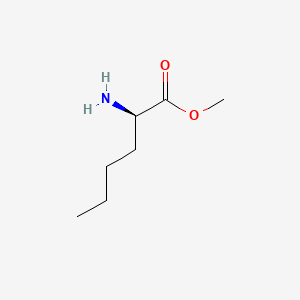

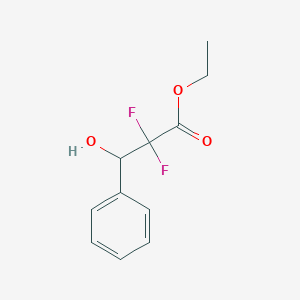

“(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide” is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable in studying drug design, polymer synthesis, and material science. The compound has a molecular formula of C19H17BrN2O, an average mass of 369.255 Da, and a monoisotopic mass of 368.052429 Da .

Synthesis Analysis

The synthesis of boronic acid-based linkages, such as “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, has been achieved by various methods. One common strategy involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide” is characterized by the presence of a bromophenyl group, a cyano group, and an isopropylphenyl group. The “(E)” in its name refers to the configuration of the molecule, indicating that the highest priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis

Boronic acid-based linkages, such as those in “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, undergo various reactions. For instance, boronic acid esters undergo a transesterification reaction. Apart from the transesterification reaction, boronic esters also undergo a metathesis reaction .科学研究应用

Antioxidant Activity

(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide: has been investigated for its antioxidant properties. In a study , the compound was synthesized through aldol condensation from 4-isopropylbenzaldehyde and 3-bromoacetophenone. The characterization included UV, IR, MS, and 1 HNMR analyses. However, the compound exhibited low potency as an antioxidant agent, with an LC50 value of 656,579 ppm using the DPPH method.

MAO-B Inhibition

The same compound, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one , has shown promise as a neuroprotective agent against Alzheimer’s disease (AD) . It acts as a selective MAO-B inhibitor, which is crucial for maintaining dopamine levels in the brain. The molecule demonstrated a selectivity index of 120 and a Ki value of 0.01 ± 0.005 µM. Its dual action, including acetylcholinesterase inhibition, makes it intriguing for AD research.

Chalcone Precursor

Chalcones, including (E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide , serve as precursors for flavonoid biogenesis. These compounds consist of two aromatic or heteroaromatic rings connected by a three-carbon α, β-unsaturated carbonyl group. Their pharmacological activities are relevant to drug development, especially in the context of AD .

Neuroprotective Potential

In addition to MAO-B inhibition, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one was explored for its role in neuroprotection. Cell line studies revealed its potential against neuronal degeneration, a critical factor in AD progression .

安全和危害

未来方向

Boronic acid-based compounds, such as “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, have shown promise in various fields, including drug design, polymer synthesis, and material science. Future research could focus on further exploring their properties and potential applications, as well as developing more efficient synthesis methods .

属性

IUPAC Name |

(E)-N-(3-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c1-13(2)15-8-6-14(7-9-15)10-16(12-21)19(23)22-18-5-3-4-17(20)11-18/h3-11,13H,1-2H3,(H,22,23)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCYOILXOPNEIP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)

![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)